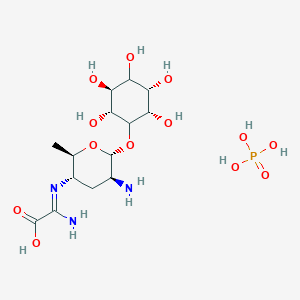
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-cysteine is an acetylated form of the amino acid cysteine. It is a derivative of cysteine where an acetyl group is attached to the nitrogen atom of the cysteine molecule. This compound is known for its antioxidant properties and is widely used in various medical and industrial applications. It serves as a precursor to glutathione, a crucial antioxidant in the human body, and is commonly used to treat acetaminophen overdose and to loosen thick mucus in individuals with chronic respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-cysteine can be synthesized through several methods. One common method involves the acylation of cysteine with acetic anhydride. The reaction typically takes place in an aqueous solution with the pH adjusted to around 9-12. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes . After the reaction, the product is purified through recrystallization to obtain high-purity N-Acetyl-D-cysteine .
Industrial Production Methods
In industrial settings, N-Acetyl-D-cysteine is produced using a similar acylation process but on a larger scale. The cysteine mother liquor, a byproduct of cysteine production, is used as the raw material. The acylation reaction is carried out under controlled conditions to ensure high yield and purity. The crude product is then recrystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the molecule is particularly reactive and can participate in redox reactions.
Common Reagents and Conditions
Oxidation: N-Acetyl-D-cysteine can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The acetyl group can be substituted under acidic or basic conditions to yield different derivatives
Major Products
The major products formed from these reactions include disulfides, reduced thiols, and various substituted derivatives of N-Acetyl-D-cysteine .
Scientific Research Applications
N-Acetyl-D-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a precursor for synthesizing other compounds.
Biology: It serves as an antioxidant and a source of cysteine for protein synthesis.
Medicine: N-Acetyl-D-cysteine is used to treat acetaminophen overdose, chronic respiratory conditions, and as a mucolytic agent. .
Industry: It is used in the production of pharmaceuticals, cosmetics, and as a food additive.
Mechanism of Action
N-Acetyl-D-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a key antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. Additionally, N-Acetyl-D-cysteine can directly scavenge free radicals and reactive electrophiles .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A naturally occurring amino acid that serves as a precursor to N-Acetyl-D-cysteine.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.
Methionine: Another sulfur-containing amino acid with antioxidant properties
Uniqueness
N-Acetyl-D-cysteine is unique due to its acetyl group, which enhances its stability and solubility compared to cysteine. This makes it more effective as a supplement and therapeutic agent. Its ability to increase glutathione levels and directly scavenge free radicals sets it apart from other similar compounds .
Properties
CAS No. |
19971-69-8 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3 |
InChI Key |
IWFSTRVHDQQGFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Synonyms |
α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
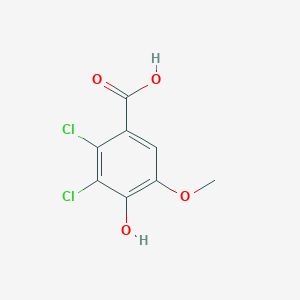
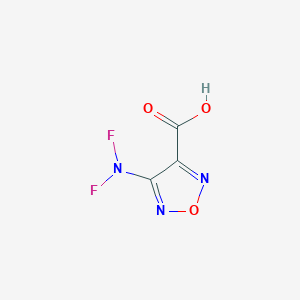
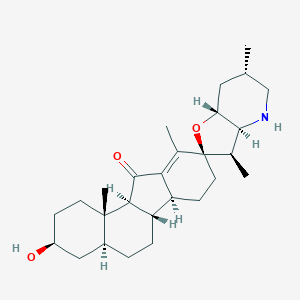
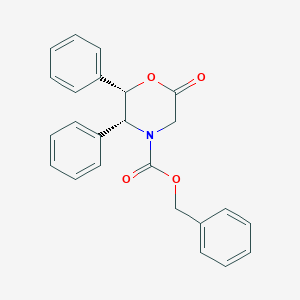
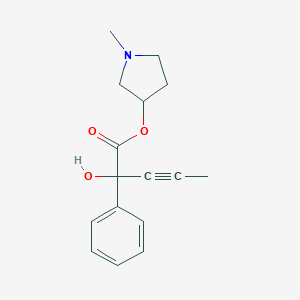
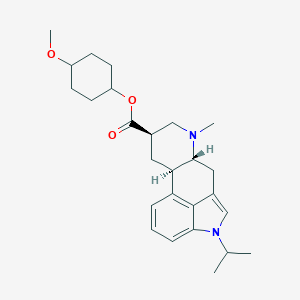
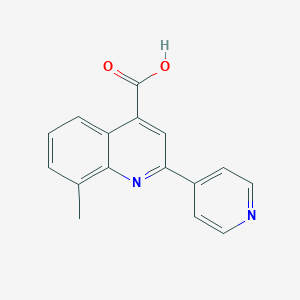
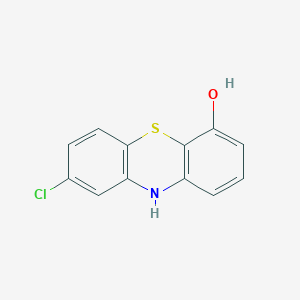
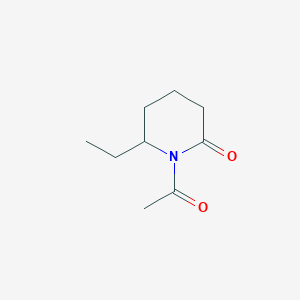
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
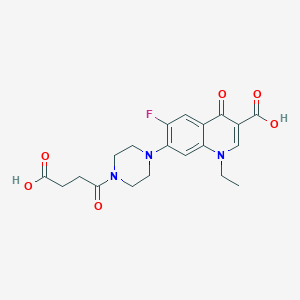
![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
